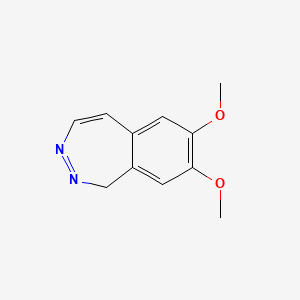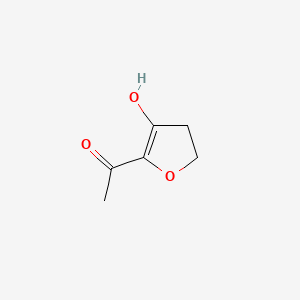![molecular formula C10H16BF3N2O3 B13832239 (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid](/img/structure/B13832239.png)
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a borinic acid group attached to a pyrazole ring, which is further substituted with a trifluoromethyl group. The presence of both hydroxyl and ether functionalities in the molecule adds to its chemical versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid typically involves multiple steps, starting with the preparation of the pyrazole ring
The borinic acid moiety can be introduced through a reaction involving a boronic acid derivative and the pyrazole intermediate. The final step involves the formation of the ether linkage by reacting the borinic acid intermediate with 3-hydroxy-2,3-dimethylbutan-2-ol under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of a ketone would regenerate the hydroxyl group.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. The trifluoromethyl group is known to enhance the binding affinity of molecules to certain enzymes, making this compound useful in enzyme inhibition studies.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new therapeutics.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its borinic acid moiety can participate in various polymerization reactions, leading to the formation of novel polymers with enhanced stability and functionality.
Mecanismo De Acción
The mechanism of action of (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the binding affinity of the compound to these targets, while the borinic acid moiety can participate in hydrogen bonding and other interactions that stabilize the binding complex. The overall effect of these interactions is the modulation of the activity of the target molecule, leading to the desired biological or chemical outcome.
Comparación Con Compuestos Similares
Similar Compounds
- (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(methyl)-1H-pyrazol-4-yl]borinic acid
- (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(chloromethyl)-1H-pyrazol-4-yl]borinic acid
- (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(fluoromethyl)-1H-pyrazol-4-yl]borinic acid
Uniqueness
The uniqueness of (3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid lies in the presence of the trifluoromethyl group, which significantly enhances its binding affinity and stability compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C10H16BF3N2O3 |
|---|---|
Peso molecular |
280.05 g/mol |
Nombre IUPAC |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-[5-(trifluoromethyl)-1H-pyrazol-4-yl]borinic acid |
InChI |
InChI=1S/C10H16BF3N2O3/c1-8(2,17)9(3,4)19-11(18)6-5-15-16-7(6)10(12,13)14/h5,17-18H,1-4H3,(H,15,16) |
Clave InChI |
DFWJHYQGCFUERM-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(NN=C1)C(F)(F)F)(O)OC(C)(C)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)


![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)
![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine](/img/structure/B13832211.png)



![(R)-2-[(Boc-(methyl)amino)methyl]-morpholine](/img/structure/B13832237.png)
